molecular formula C12H10Cl3N B13707201 3-(2-Chloroethyl)-2,5-dichloro-8-methylquinoline CAS No. 71114-99-3

3-(2-Chloroethyl)-2,5-dichloro-8-methylquinoline

Cat. No.: B13707201
CAS No.: 71114-99-3
M. Wt: 274.6 g/mol
InChI Key: LXGIFESEHOOJCW-UHFFFAOYSA-N
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Description

3-(2-Chloroethyl)-2,5-dichloro-8-methylquinoline is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroethyl)-2,5-dichloro-8-methylquinoline typically involves the reaction of 2,5-dichloro-8-methylquinoline with 2-chloroethyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloroethyl)-2,5-dichloro-8-methylquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form quinoline N-oxides, which are important intermediates in organic synthesis.

    Reduction: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed in solvents such as ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

Scientific Research Applications

3-(2-Chloroethyl)-2,5-dichloro-8-methylquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 3-(2-Chloroethyl)-2,5-dichloro-8-methylquinoline involves its interaction with cellular components, leading to various biological effects. The compound can alkylate DNA, resulting in the formation of DNA adducts that interfere with DNA replication and transcription. This can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may inhibit key enzymes involved in cellular metabolism, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2-(2-chloroethylsulfanyl)ethane (Mustard Gas): Known for its alkylating properties and historical use as a chemical warfare agent.

    N-(2-Chloroethyl)-N-nitrosourea (Carmustine): Used in chemotherapy for its ability to cross-link DNA and inhibit cancer cell growth.

    N-(2-Chloroethyl)-N-cyclohexyl-N-nitrosourea (Lomustine): Another chemotherapeutic agent with similar DNA alkylating properties.

Uniqueness

3-(2-Chloroethyl)-2,5-dichloro-8-methylquinoline is unique due to its specific quinoline structure, which imparts distinct chemical and biological properties. Unlike mustard gas, which is primarily toxic, this compound has potential therapeutic applications. Compared to carmustine and lomustine, it offers a different mechanism of action and potential for use in various scientific fields beyond chemotherapy.

Properties

CAS No.

71114-99-3

Molecular Formula

C12H10Cl3N

Molecular Weight

274.6 g/mol

IUPAC Name

2,5-dichloro-3-(2-chloroethyl)-8-methylquinoline

InChI

InChI=1S/C12H10Cl3N/c1-7-2-3-10(14)9-6-8(4-5-13)12(15)16-11(7)9/h2-3,6H,4-5H2,1H3

InChI Key

LXGIFESEHOOJCW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)Cl)CCCl

Origin of Product

United States

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